Butyl 4-[(2-phenylbutanoyl)amino]benzoate
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Overview
Description
Butyl 4-[(2-phenylbutanoyl)amino]benzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is an ester derivative of 4-aminobenzoic acid and butanol, and it exhibits unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-phenylbutanoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-phenylbutanoyl)amino]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butyl 4-[(2-phenylbutanoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a local anesthetic and its role in pain management.
Industry: Utilized in the formulation of pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-phenylbutanoyl)amino]benzoate involves the inhibition of voltage-gated calcium channels in neurons. This inhibition leads to a decrease in the transmission of pain signals, providing analgesic effects. The compound also interacts with sodium channels, further contributing to its anesthetic properties.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate:
Ethyl 4-aminobenzoate:
Uniqueness
Butyl 4-[(2-phenylbutanoyl)amino]benzoate is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to selectively inhibit pain signal transmission without affecting motor functions makes it a valuable compound for pain management research .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
butyl 4-(2-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C21H25NO3/c1-3-5-15-25-21(24)17-11-13-18(14-12-17)22-20(23)19(4-2)16-9-7-6-8-10-16/h6-14,19H,3-5,15H2,1-2H3,(H,22,23) |
InChI Key |
CLOQVJHOXVVSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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